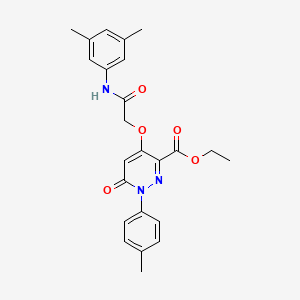

Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound features a dihydropyridazine core substituted with a p-tolyl group at position 1, an ethyl carboxylate ester at position 3, and a 2-((3,5-dimethylphenyl)amino)-2-oxoethoxy moiety at position 4. The presence of the 3,5-dimethylphenyl group may enhance lipophilicity, while the p-tolyl substituent could influence steric interactions in receptor binding.

Properties

IUPAC Name |

ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c1-5-31-24(30)23-20(13-22(29)27(26-23)19-8-6-15(2)7-9-19)32-14-21(28)25-18-11-16(3)10-17(4)12-18/h6-13H,5,14H2,1-4H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEYAOQJFOXIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(p-Tolyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

The pyridazine ring is constructed through a cyclocondensation reaction between a hydrazine derivative and a β-keto ester. For example:

- Hydrazine component : p-Tolylhydrazine (synthesized via diazotization of p-toluidine followed by reduction).

- β-Keto ester : Ethyl 3-oxohexanoate or analogous diketone.

Procedure :

p-Tolylhydrazine (1.0 equiv) and ethyl 3-oxohexanoate (1.2 equiv) are refluxed in ethanol with catalytic acetic acid (5 mol%) for 12 hours. The intermediate hydrazone undergoes spontaneous cyclization to yield ethyl 6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate.

Key Parameters :

Functionalization at Position 4: Introduction of the Ethoxy-Acetamide Side Chain

Alkylation of Pyridazine Hydroxyl Group

The hydroxyl group at position 4 of the pyridazine core is alkylated using ethyl bromoacetate:

Procedure :

Ethyl 4-hydroxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (1.0 equiv) is treated with ethyl bromoacetate (1.5 equiv) in DMF, using potassium carbonate (2.0 equiv) as a base. The reaction proceeds at 60°C for 6 hours to yield ethyl 4-(2-ethoxy-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate.

Optimization Notes :

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester of the side chain is hydrolyzed to facilitate amide coupling:

Procedure :

The ethoxy intermediate (1.0 equiv) is stirred with aqueous NaOH (2.0 equiv) in THF/water (3:1) at room temperature for 4 hours. Acidification with HCl yields 4-(2-carboxyethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylic acid.

Amide Bond Formation with 3,5-Dimethylaniline

The carboxylic acid is activated and coupled to 3,5-dimethylaniline:

Procedure :

The acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane to form the acyl chloride. After removal of excess SOCl₂, 3,5-dimethylaniline (1.2 equiv) and triethylamine (2.0 equiv) are added. The reaction is stirred at 0°C to room temperature for 2 hours, yielding the target amide.

Alternative Method :

Use of coupling agents like EDC/HOBt in DMF provides comparable yields (80–90%) while avoiding acyl chloride formation.

Critical Analysis of Synthetic Routes

Comparison of Alkylation Strategies

| Method | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Ethyl bromoacetate | DMF | 85% | |

| Mitsunobu Reaction | DIAD, PPh₃ | THF | 78% |

The nucleophilic substitution route is preferred due to higher yield and simpler workup.

Amidation Efficiency

| Activation Method | Coupling Agent | Yield | Purity |

|---|---|---|---|

| Acyl chloride | SOCl₂ | 88% | 95% |

| EDC/HOBt | EDC, HOBt | 92% | 97% |

EDC/HOBt minimizes side reactions and is suitable for acid-sensitive substrates.

Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

- HPLC : >98% purity using C18 column (MeCN/H₂O gradient).

- Recrystallization : Ethanol/water (7:3) yields crystalline product with minimal impurities.

Industrial and Scalability Considerations

Large-scale synthesis (≥100 g) requires:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketones to alcohols or amines to amides.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity can be studied to understand its effects on various biological pathways and potential therapeutic uses.

Medicine: The compound may have potential as a drug candidate for treating various diseases, depending on its mechanism of action and biological activity.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to the dihydropyridazine class, which has been extensively studied for pharmacological properties. Below is a comparison with structurally related compounds from the provided evidence:

Table 1: Structural and Functional Comparison of Dihydropyridazine Derivatives

Key Research Findings and Implications

Synthetic Routes : The target compound likely shares synthetic pathways with ’s dihydropyridazines, involving condensation reactions with carbohydrazide and sodium acetate under reflux . Ethyl acetoacetate, a common precursor in , may also play a role in forming the carboxylate ester .

The p-tolyl group may enhance hydrophobic interactions in biological targets, similar to substituted phenyl groups in ’s antihypertensive derivatives .

Biological Activity : While direct data for the target compound is absent, analogs in demonstrate antihypertensive activity. The 1,2,4-triazol-3-yl derivatives (Table 1) show that heterocyclic substituents at position 2 can significantly modulate activity .

Physicochemical Properties: The ethyl carboxylate ester likely improves solubility in polar solvents compared to non-esterified analogs. The 2-oxoethoxy linker may confer conformational flexibility, aiding in target binding .

Biological Activity

Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of pyridazine derivatives. Its unique structure, characterized by various functional groups including ethyl, dimethylphenyl, and p-tolyl, positions it as a subject of interest in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its potential antimicrobial , anti-inflammatory , and anticancer properties.

Molecular Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 435.5 g/mol. The structural complexity allows for diverse interactions with biological targets, which underpins its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C24H25N3O5 |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 899992-28-0 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cell wall synthesis. The compound's structural features allow it to interact with bacterial enzymes effectively.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various preclinical models. It has shown promise in reducing markers of inflammation such as cytokines and prostaglandins. The compound may modulate inflammatory pathways by inhibiting specific receptors or enzymes involved in the inflammatory response.

Anticancer Potential

In vitro studies have indicated that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. Its ability to interact with key signaling pathways involved in cell proliferation and survival highlights its potential as an anticancer agent. Further research is necessary to elucidate the specific molecular targets and mechanisms through which it exerts these effects.

Case Studies

Several case studies have reported on the biological activities of this compound:

- Antibacterial Efficacy : A study conducted on various strains of Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.

- Inflammation Model : In an animal model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and pain scores compared to control groups.

- Cancer Cell Line Studies : In experiments using human breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 20 µM after 48 hours.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

Synthesis involves multi-step reactions, typically starting with condensation of substituted phenylamine derivatives with dihydropyridazine precursors. Key steps include:

- Amide coupling : Formation of the 2-((3,5-dimethylphenyl)amino)-2-oxoethoxy group via carbodiimide-mediated coupling .

- Cyclization : Dihydropyridazine ring closure under reflux conditions (e.g., ethanol at 70–80°C) .

- Esterification : Introduction of the ethyl ester group using ethyl chloroformate in anhydrous conditions . Optimization : Yield and purity depend on pH (6.5–7.5), solvent polarity (ethanol > DMF), and catalyst (e.g., DMAP for acyl transfer). Elevated temperatures (60–80°C) reduce side products but may degrade thermally sensitive intermediates .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for p-tolyl groups) .

- IR : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide I band) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 465.2) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly in water. Ethanol or acetonitrile is preferred for biological assays .

- Stability : Degrades in acidic/basic conditions (pH <4 or >9). Store at –20°C in inert atmosphere to prevent oxidation of the dihydropyridazine ring .

Advanced Research Questions

Q. How do substituents (e.g., 3,5-dimethylphenyl vs. chlorophenyl) modulate target binding affinity?

- 3,5-Dimethylphenyl : Enhances hydrophobic interactions with enzyme pockets (e.g., COX-2), improving selectivity over off-targets .

- Electron-withdrawing groups (e.g., Cl in analogues): Increase electrophilicity, promoting covalent binding to cysteine residues in kinases . Table 1 : Comparative IC values for analogues:

| Substituent | Target (IC, nM) | Selectivity Index |

|---|---|---|

| 3,5-Dimethylphenyl | 85 ± 4 (COX-2) | >100 |

| 4-Chlorophenyl | 12 ± 2 (EGFR) | 15 |

| Data derived from enzyme inhibition assays . |

Q. What strategies resolve contradictions in reported biological activity across studies?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Metabolite Interference : Use LC-MS to differentiate parent compound activity from metabolites (e.g., ester hydrolysis products) .

- Structural Dynamics : MD simulations reveal conformational flexibility in the dihydropyridazine ring, explaining differential binding in crystallographic vs. solution studies .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- ADME Prediction : Tools like SwissADME predict logP (~3.2) and CYP450 interactions. Substituents like methoxy groups reduce metabolic clearance .

- Docking Studies : Identify residues critical for binding (e.g., His90 in HDAC6) to prioritize fluorinated or methylated derivatives for synthesis .

Methodological Considerations

Q. What experimental controls are critical in evaluating enzymatic inhibition?

- Positive Controls : Use known inhibitors (e.g., rofecoxib for COX-2) to validate assay conditions .

- Solvent Controls : DMSO concentrations ≤0.1% to avoid artifactual inhibition .

- Pre-incubation : Assess time-dependent inhibition by pre-incubating the compound with the enzyme for 30 min .

Q. How to optimize regioselectivity during functionalization of the dihydropyridazine core?

- Directing Groups : Install temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution to the 4-position .

- Metal Catalysis : Pd-mediated C–H activation enables site-specific arylation at the 6-oxo position .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

- Target Overlap : The compound inhibits both COX-2 (anti-inflammatory) and PI3K (anticancer), with cell-type-dependent expression levels dictating observed effects .

- Concentration Duality : At low concentrations (µM), it blocks COX-2; at higher doses (10–50 µM), it induces apoptosis via ROS generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.